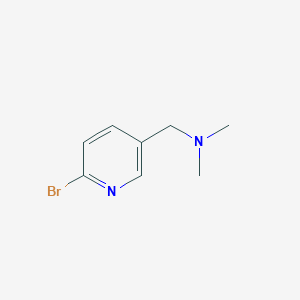

1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(6-bromopyridin-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-11(2)6-7-3-4-8(9)10-5-7/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLOOOXUPLGJIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CN=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 6 Bromopyridin 3 Yl N,n Dimethylmethanamine and Its Precursors

Direct Synthesis Pathways for 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine

The most direct routes to the title compound involve the formation of the tertiary amine in the final synthetic step, starting from a pyridine (B92270) ring that already contains the necessary carbon framework.

Reductive Amination Protocols from Substituted Pyridine Carbaldehydes

Reductive amination, also known as reductive alkylation, is a highly efficient and widely used method for the formation of amines from carbonyl compounds. wikipedia.org The primary pathway to this compound is the reductive amination of 6-bromopyridine-3-carbaldehyde with dimethylamine (B145610). This one-pot reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.

The reaction begins with the nucleophilic attack of dimethylamine on the carbonyl carbon of 6-bromopyridine-3-carbaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a transient iminium salt. A reducing agent present in the reaction mixture subsequently delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final product.

A variety of reducing agents can be employed for this transformation, each with specific advantages concerning reactivity, selectivity, and handling.

| Reducing Agent | Typical Solvent(s) | Key Characteristics |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Mild and selective for iminium ions over aldehydes; does not reduce the starting aldehyde. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Effective under mildly acidic conditions which favor iminium ion formation; toxicity of cyanide byproducts is a concern. |

| Borohydride Exchange Resin (BER) | Ethanol (EtOH) | A solid-supported reagent that simplifies work-up through filtration; considered a less toxic alternative. |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Methanol, Ethyl Acetate | Uses hydrogen gas with a metal catalyst (e.g., Pd/C); can be highly effective but may risk debromination of the pyridine ring under harsh conditions. |

The choice of solvent and reaction conditions is crucial for optimizing the yield and purity of the product. While chlorinated solvents like DCE are common, a shift towards more environmentally benign solvents is a key consideration in modern synthesis. rsc.org

Alternative Chemical Routes for Compound Formation

Beyond direct reductive amination of the aldehyde, other methodologies can be employed to construct the final molecule.

One significant alternative is the Eschweiler-Clarke reaction . tandfonline.com This classic method involves the methylation of a primary or secondary amine using an excess of formaldehyde (B43269) and formic acid. tandfonline.commyskinrecipes.com To synthesize the title compound via this route, the precursor (6-bromopyridin-3-yl)methanamine (B111386) would be required. The reaction proceeds by forming iminium intermediates with formaldehyde, which are then reduced by formic acid, with the irreversible loss of carbon dioxide as a driving force. tandfonline.com A key advantage of this method is that it specifically yields tertiary amines without the risk of forming quaternary ammonium (B1175870) salts. tandfonline.commyskinrecipes.com

Another viable route involves the nucleophilic substitution of a reactive intermediate. This pathway would begin with the conversion of the precursor alcohol, (6-bromopyridin-3-yl)methanol, into a derivative with a good leaving group, such as 2-bromo-5-(chloromethyl)pyridine. The subsequent reaction of this chloromethyl intermediate with an excess of dimethylamine would yield this compound through an SN2 displacement.

Precursor Synthesis and Strategic Functionalization for Compound Construction

The availability of appropriately functionalized precursors is critical for the successful synthesis of the target compound. The key intermediate for the primary synthesis route is 6-bromopyridine-3-carbaldehyde.

Pyridine Ring Halogenation Techniques for Brominated Intermediates

The synthesis of 6-brominated pyridine precursors often starts from simpler, more readily available pyridine derivatives. A common and scalable route to 2,5-disubstituted pyridines begins with 2-aminopyridine.

A documented multi-step synthesis to obtain a key precursor is as follows:

Bromination of 2-Aminopyridine : 2-Aminopyridine is first brominated to produce 2-amino-5-bromopyridine (B118841). This electrophilic substitution is directed by the activating amino group. heteroletters.orggoogle.com

Sandmeyer Reaction : The resulting 2-amino-5-bromopyridine undergoes a Sandmeyer reaction. The amino group is converted into a diazonium salt, which is then displaced by a bromide ion, yielding 2,5-dibromopyridine. heteroletters.org

Selective Functionalization : To introduce the C3-substituent, a lithium-halogen exchange is performed on 2,5-dibromopyridine. Using n-butyllithium at low temperatures selectively replaces the bromine at the more reactive 5-position with lithium. This organolithium intermediate is then quenched with a suitable electrophile. For instance, reaction with N,N-dimethylformamide (DMF) or formaldehyde can introduce the aldehyde or hydroxymethyl group, respectively. Reaction with formaldehyde yields (6-bromopyridin-3-yl)methanol.

Oxidation : If the alcohol, (6-bromopyridin-3-yl)methanol, is formed, a subsequent oxidation step is required to furnish the target precursor, 6-bromopyridine-3-carbaldehyde. Mild oxidizing agents such as manganese dioxide (MnO₂) or Dess-Martin periodinane are typically used to convert the primary alcohol to the aldehyde without over-oxidation or side reactions.

This strategic approach allows for the regioselective construction of the required brominated pyridine core from simple starting materials.

Introduction of the N,N-Dimethylmethanamine Moiety via Various Methodologies

The introduction of the N,N-dimethylmethanamine group is the defining step in the synthesis of the final product. As detailed in Section 2.1, this can be achieved through several distinct chemical transformations.

Via Reductive Amination: This is the most convergent approach, where the aldehyde (6-bromopyridine-3-carbaldehyde) and amine (dimethylamine) are combined in a single pot with a reducing agent. The process involves the in situ formation and subsequent reduction of an iminium intermediate. The reaction conditions can be tuned by the choice of reducing agent and solvent to achieve high efficiency.

Via Stepwise Methylation (Eschweiler-Clarke): This method builds the moiety on a pre-existing primary amine. Starting with (6-bromopyridin-3-yl)methanamine, the reaction with formaldehyde and formic acid provides a robust and high-yielding route to the N,N-dimethylated product. tandfonline.com This two-step methylation occurs without competing quaternization, a common side reaction with other alkylating agents like methyl iodide. myskinrecipes.com

Via Nucleophilic Substitution: This pathway involves creating a C-N bond through the displacement of a leaving group. The precursor alcohol, (6-bromopyridin-3-yl)methanol, is first converted to 2-bromo-5-(chloromethyl)pyridine. This activated intermediate then readily reacts with dimethylamine, where the amine acts as a nucleophile to displace the chloride and form the final product.

Emerging Sustainable Synthetic Approaches and Green Chemistry Principles

Modern synthetic chemistry places a strong emphasis on the development of environmentally sustainable processes. For the synthesis of this compound, several green chemistry principles can be applied, particularly to the reductive amination step.

Use of Greener Solvents: There is a concerted effort to replace hazardous solvents like chlorinated hydrocarbons (DCE, DCM) with more sustainable alternatives. Studies have evaluated solvents such as ethanol, methanol, and even water for reductive amination processes. rsc.orggctlc.orgacs.org Ethanol, being a bio-based solvent with a lower toxicity profile, is an excellent candidate. gctlc.org

Catalytic Transfer Hydrogenation: An alternative to boron-based hydrides or high-pressure hydrogenation is catalytic transfer hydrogenation. This method often uses formic acid or its salts (e.g., ammonium formate) as an in situ source of hydrogen, which is transferred to the substrate via a transition metal catalyst, commonly iridium or rhodium complexes. liv.ac.ukresearchgate.netnih.gov These reactions can often be performed under mild, scalable conditions and sometimes in aqueous media, significantly improving the process's green credentials. nih.gov

Solvent-Free Conditions: For certain reactions, it is possible to proceed without any solvent. A recent development in reductive amination involves a solvent-free, one-pot protocol using thiamine (B1217682) hydrochloride (Vitamin B1) as a recyclable, metal-free catalyst, which aligns well with green chemistry goals. tandfonline.com

By incorporating these sustainable practices, the synthesis of this important chemical intermediate can be made more efficient, safer, and less impactful on the environment.

Reactivity Profiles and Mechanistic Elucidation of 1 6 Bromopyridin 3 Yl N,n Dimethylmethanamine

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Nucleus

The reactivity of the pyridine ring in 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine towards substitution reactions is dictated by the electronic influence of the ring nitrogen atom and the existing substituents.

Electrophilic Aromatic Substitution: The pyridine nucleus is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (SEAr) compared to benzene. uoanbar.edu.iqwikipedia.org Reactions such as nitration, halogenation, or Friedel-Crafts alkylation and acylation typically require harsh conditions and often result in low yields. wikipedia.orgyoutube.com Furthermore, under the acidic conditions often required for these reactions, the pyridine nitrogen is protonated, further increasing the deactivation of the ring. uoanbar.edu.iqwikipedia.org If an electrophilic substitution were to be forced upon this compound, the substitution would be directed to the positions meta to the nitrogen, namely C-3 and C-5. Since C-3 is already substituted, the most likely position for electrophilic attack would be C-5. An alternative strategy to enhance reactivity involves the initial formation of the Pyridine N-oxide, which activates the ring for electrophilic attack, particularly at the 4-position. wikipedia.orgyoutube.com

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen (C-2 and C-4). uoanbar.edu.iqnih.govquimicaorganica.orgyoutube.com In this compound, the bromine atom at the C-6 position (ortho to the nitrogen) serves as a good leaving group. This position is highly activated towards attack by nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. nih.govquimicaorganica.org The negative charge in this intermediate is stabilized by delocalization onto the electronegative nitrogen atom. youtube.com Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide under suitable conditions. nih.gov

Organometallic Transformations Utilizing this compound

The carbon-bromine bond at the C-6 position is the primary site for organometallic transformations, enabling the formation of highly reactive and synthetically useful pyridyl organometallic reagents.

Lithium-Halogen Exchange Reactions and Subsequent Electrophilic Quenching

Lithium-halogen exchange is a rapid and efficient method for converting aryl halides into organolithium compounds. wikipedia.orgethz.ch Treating this compound with a strong organolithium base, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures (e.g., -78 °C) results in a fast exchange of the bromine atom for a lithium atom. nih.govharvard.edu This reaction is kinetically controlled and generally proceeds faster than potential side reactions like nucleophilic addition to the pyridine ring. wikipedia.orgharvard.edu

The resulting organolithium species, [5-(N,N-dimethylaminomethyl)pyridin-2-yl]lithium, is a potent nucleophile and a strong base. It can be trapped in situ by a wide array of electrophiles to introduce diverse functional groups at the 2-position of the pyridine ring. This two-step sequence provides a versatile route to a variety of 2,5-disubstituted pyridine derivatives.

Table 1: Examples of Electrophilic Quenching Following Lithium-Halogen Exchange

| Electrophile | Reagent Example | Product Type |

|---|---|---|

| Aldehydes/Ketones | Benzaldehyde, Acetone | Secondary/Tertiary Alcohols |

| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic Acids |

| Esters | Ethyl chloroformate | Esters |

| Alkyl Halides | Methyl iodide | Alkylated Pyridines |

This table represents potential reactions based on the known reactivity of organolithium reagents.

Formation and Reactivity of Corresponding Grignard Reagents

The Grignard reagent can be prepared by reacting this compound with magnesium metal in an ethereal solvent such as tetrahydrofuran (THF) or diethyl ether. The formation of Grignard reagents from bromopyridines can sometimes be sluggish and may require activation of the magnesium, for instance, by using a small amount of iodine or 1,2-dibromoethane. researchgate.net

The resulting organomagnesium compound, [5-(N,N-dimethylaminomethyl)pyridin-2-yl]magnesium bromide, is a strong nucleophile, though generally less reactive and more selective than its organolithium counterpart. It readily reacts with a variety of electrophiles, such as aldehydes, ketones, esters, and nitriles, making it a cornerstone reagent in organic synthesis for the formation of carbon-carbon bonds. researchgate.net

Zincation and Other Organozinc Reagent Applications

Organozinc reagents of this compound can be prepared through several methods. One common route is the transmetalation of the corresponding organolithium or Grignard reagent with a zinc salt, such as zinc chloride (ZnCl₂). This reaction exchanges the more reactive lithium or magnesium metal for zinc, yielding a more stable and functionally group-tolerant organozinc species.

These organozinc compounds are particularly valuable as nucleophilic partners in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. The reduced reactivity of organozinc reagents compared to their lithium or magnesium analogues allows for excellent functional group compatibility under mild reaction conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

The bromine atom at the C-6 position makes this compound an excellent electrophilic partner in a wide range of transition metal-catalyzed cross-coupling reactions. rhhz.netmdpi.comrsc.org These reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of biaryl structures and other C-C bonds. libretexts.orgnih.gov In this reaction, this compound is coupled with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net

The catalytic cycle typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyridine, forming a Pd(II) intermediate. libretexts.org

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

A wide variety of aryl, heteroaryl, vinyl, and alkyl boronic acids can be used, allowing for the synthesis of a vast library of derivatives. nih.govscispace.com The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be tailored to the specific substrates being coupled. scispace.com

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 6-Bromopyridine Derivatives

| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene | 77 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 95 |

| Pyridin-3-ylboronic acid | PdCl₂(dppf) | - | Na₂CO₃ | DME/H₂O | 88 |

| Alkylboronic acid pinacol ester | CataXCium A Pd G3 | - | K₃PO₄ | Dioxane/H₂O | 82 |

Data compiled from studies on analogous 6-bromopyridine and 2-bromoaniline substrates to illustrate typical reaction parameters and outcomes. nih.govscispace.com

Related Coupling Reactions (e.g., Negishi, Stille, Kumada)

The presence of a bromine atom on the pyridine ring of this compound makes it an excellent substrate for several transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon bonds.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. For a substrate like this compound, the reaction would typically involve the preparation of an organozinc reagent (R-ZnX) which then couples with the bromopyridine moiety. The reaction of 3-pyridylzinc bromide with various haloaromatic compounds has been shown to proceed under mild conditions, suggesting that the title compound would be a viable substrate. semanticscholar.org

Stille Coupling: The Stille reaction utilizes an organotin reagent (organostannane) to couple with an organic halide, again catalyzed by palladium. wikipedia.org This method is known for its tolerance of a wide variety of functional groups, which would be advantageous given the presence of the tertiary amine in the target molecule. wikipedia.orgorganic-chemistry.org The reaction of various organostannanes with bromopyridines is a well-established method for creating C-C bonds. wikipedia.org Additives like copper(I) iodide (CuI) can significantly accelerate the reaction rate, potentially by scavenging ligands that might inhibit the crucial transmetalation step. harvard.edu

Kumada Coupling: As one of the earliest developed cross-coupling methods, the Kumada coupling employs a Grignard reagent (an organomagnesium compound) as the nucleophilic partner. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by nickel or palladium complexes. wikipedia.org The high reactivity of Grignard reagents can sometimes limit the functional group tolerance of the reaction. organic-chemistry.org However, successful couplings of Grignard reagents with bromo- and iodoamines have been reported using specific palladium-phosphine ligand systems, indicating that this compound could undergo this transformation under carefully controlled conditions. nih.gov

The following table summarizes the key components of these coupling reactions as they would apply to this compound.

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Features |

| Negishi Coupling | Organozinc (R-ZnX) | Pd or Ni complexes | Good functional group tolerance, mild reaction conditions. semanticscholar.orgorganic-chemistry.org |

| Stille Coupling | Organotin (R-SnR'₃) | Pd complexes | High functional group tolerance, air and moisture stable reagents. wikipedia.orgorganic-chemistry.org |

| Kumada Coupling | Grignard (R-MgX) | Pd or Ni complexes | Highly reactive nucleophiles, cost-effective. wikipedia.orgorganic-chemistry.org |

Detailed Mechanistic Pathways of Catalytic Cycles: Oxidative Addition, Transmetalation, Reductive Elimination

The catalytic cycles for palladium-catalyzed coupling reactions like the Negishi, Stille, and Kumada reactions are generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.orgnih.gov

Transmetalation: This step involves the transfer of the organic group (R) from the organometallic reagent (e.g., organozinc, organotin, or organomagnesium) to the palladium(II) center. nih.govwikipedia.org The halide or other leaving group on the palladium is displaced by the R group from the transmetalating agent. The exact mechanism of this ligand exchange can be complex and may depend on the specific reagents and conditions. nih.govrsc.org For instance, in Stille couplings, the transmetalation is believed to proceed through an associative mechanism where the organostannane coordinates to the palladium center before the group transfer occurs. wikipedia.org In Suzuki-Miyaura coupling, the presence of a base is crucial to activate the organoboron compound for transmetalation. wikipedia.org

Reductive Elimination: This is the final, product-forming step of the cycle. The two organic groups (the pyridyl moiety and the newly transferred R group) that are bound to the palladium(II) center are coupled, forming a new carbon-carbon bond. wikipedia.org This process is termed "reductive" because the palladium center is reduced from the +2 oxidation state back to the catalytically active 0 oxidation state, allowing it to re-enter the catalytic cycle. nih.govwikipedia.org For this step to occur, the two organic ligands must be positioned cis (adjacent) to each other on the palladium complex. wikipedia.org

The general catalytic cycle is depicted below:

Step A (Oxidative Addition): Pd(0) + Ar-Br → Ar-Pd(II)-Br

Step B (Transmetalation): Ar-Pd(II)-Br + R-M → Ar-Pd(II)-R + M-Br

Step C (Reductive Elimination): Ar-Pd(II)-R → Ar-R + Pd(0)

Intrinsic Reactivity of the Tertiary Amine Functionality

The N,N-dimethylmethanamine side chain contains a tertiary amine, characterized by a nitrogen atom bonded to three carbon atoms and possessing a lone pair of electrons. This lone pair is the source of the amine's basicity and nucleophilicity, enabling a range of chemical transformations.

Amine-Based Transformations (e.g., N-Oxidation, Quaternization)

N-Oxidation: The lone pair on the tertiary nitrogen can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or ozone. The resulting N-oxide has altered electronic and steric properties compared to the parent amine. While the pyridine nitrogen can also be oxidized, selective oxidation of the tertiary aliphatic amine in the presence of the less basic pyridine nitrogen is generally expected. However, methods have been developed for the selective N-oxidation of nitrogen-containing heteroaromatics, even in the presence of more reactive aliphatic amines, by employing an in situ protonation strategy to deactivate the aliphatic amine towards oxidation. nih.gov

Quaternization: As a nucleophile, the tertiary amine can react with electrophiles, such as alkyl halides (e.g., methyl iodide), to form a quaternary ammonium (B1175870) salt. In this SN2 reaction, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond. The product is a positively charged ammonium ion with a halide counteranion. This reaction modifies the electronic properties and solubility of the molecule.

Chelation Properties and Ligand Behavior in Coordination Chemistry

The structure of this compound features two potential coordination sites for metal ions: the nitrogen atom of the pyridine ring and the nitrogen atom of the tertiary amine. This arrangement allows the molecule to act as a bidentate ligand, where both nitrogen atoms can coordinate to a single metal center, forming a stable five-membered chelate ring.

This chelation can be a significant factor in its reactivity. For example, in the context of cross-coupling reactions, the dimethylaminomethyl group could coordinate to the palladium catalyst. This intramolecular coordination can influence the catalyst's stability, solubility, and reactivity, potentially affecting the rate and outcome of the catalytic cycle. The directing effect of a pyridyl group is known to influence reaction pathways in palladium-catalyzed processes. organic-chemistry.org The ability of the two nitrogen atoms to bind to a metal center is a common motif in coordination chemistry, and ligands with this "pincer" or chelating structure are widely used to stabilize transition metal catalysts and control their reactivity. researchgate.net

Derivatization Strategies and Structural Modification of 1 6 Bromopyridin 3 Yl N,n Dimethylmethanamine

Systematic Functionalization at the Bromine-Substituted Position

The presence of a bromine atom on the pyridine (B92270) ring is a key feature that allows for a multitude of derivatization strategies, primarily through cross-coupling reactions. This position is highly amenable to the formation of new carbon-carbon and carbon-heteroatom bonds, providing a gateway to a vast chemical space.

Carbon-Carbon Bond Formation via Cross-Coupling and Carbanion Chemistry

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds at the C-6 position of the pyridine ring. These reactions typically involve the coupling of the aryl bromide with an organometallic reagent.

The Suzuki-Miyaura coupling is a widely used method for forming biaryl compounds and involves the reaction of the bromopyridine derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orgharvard.eduorganic-chemistry.org While specific examples with 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine are not extensively documented in readily available literature, the general applicability of this reaction to bromopyridines is well-established. researchgate.net

The Mizoroki-Heck reaction offers a method for the arylation or vinylation of the pyridine ring by coupling with an alkene in the presence of a palladium catalyst and a base. fu-berlin.denih.govorganic-chemistry.orgchemrxiv.org This reaction is a valuable tool for introducing unsaturated moieties.

The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the bromopyridine with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. chemrxiv.orgwikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of alkynyl-substituted pyridines. For instance, the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes has been shown to proceed with high yields under optimized conditions. scirp.orgsemanticscholar.org

The Stille reaction , another important cross-coupling method, involves the reaction of the aryl bromide with an organotin compound, catalyzed by palladium. Although effective, the toxicity of organotin reagents is a significant drawback.

Carbon-Heteroatom Bond Formation Pathways

The bromine atom can also be displaced to form bonds with various heteroatoms, significantly expanding the molecular diversity of the derivatives.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds by reacting the bromopyridine with a primary or secondary amine. chemspider.comrsc.orglibretexts.orgwikipedia.orgacsgcipr.org This reaction is a cornerstone of modern medicinal chemistry for the synthesis of arylamines. The general procedure involves heating the aryl bromide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. chemspider.com

The Ullmann condensation provides a classic method for the formation of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. This copper-catalyzed reaction typically requires high temperatures and involves the coupling of the aryl bromide with an alcohol, amine, or thiol.

Below is an interactive data table summarizing the key cross-coupling reactions applicable for C-C and C-heteroatom bond formation at the bromine-substituted position.

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System | Key Features |

| Suzuki-Miyaura Coupling | Boronic acid/ester | C-C | Pd catalyst, Base | Mild reaction conditions, commercially available reagents. |

| Mizoroki-Heck Reaction | Alkene | C-C (double bond) | Pd catalyst, Base | Forms vinylated or arylated products. |

| Sonogashira Coupling | Terminal alkyne | C-C (triple bond) | Pd catalyst, Cu(I) co-catalyst | Synthesis of alkynyl-substituted aromatics. |

| Stille Reaction | Organotin compound | C-C | Pd catalyst | Broad substrate scope, but tin reagents are toxic. |

| Buchwald-Hartwig Amination | Amine | C-N | Pd catalyst, Ligand, Base | Key method for synthesizing arylamines. |

| Ullmann Condensation | Alcohol, Amine, Thiol | C-O, C-N, C-S | Cu catalyst | Often requires high temperatures. |

Functionalization at Non-Brominated Positions of the Pyridine Ring

Beyond the bromine-substituted position, the other carbon atoms on the pyridine ring can also be functionalized, offering further avenues for structural modification.

Directed C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful strategy for modifying aromatic rings without the need for pre-installed functional groups. rsc.orgeurekaselect.com In the case of this compound, the dimethylaminomethyl group can potentially act as a directing group, guiding the functionalization to specific positions on the pyridine ring.

Regioselective Metalation (e.g., Directed Ortho Metalation)

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. clockss.orgwikipedia.orgharvard.edu A directing group on the aromatic ring complexes with an organolithium reagent, leading to deprotonation at the adjacent ortho position. wikipedia.org The resulting lithiated species can then react with various electrophiles. For pyridine derivatives, the nitrogen atom itself can influence the site of metalation. However, the presence of a directing group like the dimethylaminomethyl substituent can provide more precise control over the regioselectivity. For instance, the ortho-lithiation of halopyridines with lithium diisopropylamide (LDA) has been shown to be an effective method for preparing ortho-disubstituted pyridines. researchgate.net The dimethylaminomethyl group in this compound could potentially direct lithiation to the C-2 or C-4 positions of the pyridine ring. nih.govacademie-sciences.fr

Chemical Modifications Involving the Dimethylaminomethyl Group

The dimethylaminomethyl group itself is a site for potential chemical modifications, further expanding the derivatization possibilities.

Alkylation of the tertiary amine in the dimethylaminomethyl group can lead to the formation of quaternary ammonium (B1175870) salts. Studies on the analogous compound, 4-(dimethylaminomethyl)pyridine (DMAMP), have shown that alkylation occurs exclusively at the amino group, in contrast to 4-(dimethylamino)pyridine (DMAP) where alkylation occurs at the pyridine nitrogen. acs.orgvalpo.edu This highlights the influence of the methylene (B1212753) spacer on the relative nucleophilicity of the two nitrogen atoms.

The dimethylaminomethyl group can also be a precursor to other functional groups. For example, oxidation could potentially lead to the corresponding N-oxide or be cleaved to form an aldehyde. Furthermore, the amine could be transformed into other nitrogen-containing functionalities through various synthetic methodologies.

Transformations of the Amine Moiety

The tertiary amine in this compound is a key site for derivatization, enabling the introduction of various functionalities and altering the electronic and steric properties of the molecule.

One of the most common transformations is quaternization , which involves the reaction of the tertiary amine with an alkyl halide to form a quaternary ammonium salt. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the dimethylamino group acts as the nucleophile. For instance, treatment with methyl iodide would yield the corresponding trimethylammonium iodide salt. The formation of these salts enhances the leaving group ability of the dimethylamino moiety, which is pivotal for subsequent elimination or substitution reactions.

Another significant transformation is the oxidation of the tertiary amine to form an N-oxide. This is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting N-oxide can then undergo further reactions, such as the Polonovski reaction, which facilitates the cleavage of a methyl group and the formation of a secondary amine or an enamine.

The von Braun reaction offers a method for the N-dealkylation of tertiary amines. Treatment of this compound with cyanogen (B1215507) bromide would lead to the formation of a cyanamide (B42294) and bromomethane. This reaction provides a route to secondary amines, which can then be further functionalized.

| Transformation | Reagents | Product Type | Potential Subsequent Reactions |

|---|---|---|---|

| Quaternization | Alkyl halides (e.g., Methyl Iodide) | Quaternary Ammonium Salt | Hofmann Elimination, Sommelet-Hauser Rearrangement |

| N-Oxidation | m-CPBA, Hydrogen Peroxide | N-Oxide | Polonovski Reaction |

| von Braun Reaction | Cyanogen Bromide | Cyanamide | Hydrolysis to Secondary Amine |

Strategies for Cleavage and Replacement of the Dimethylaminomethyl Group

The entire dimethylaminomethyl group can be cleaved and substituted with other functional groups, significantly altering the core structure of the parent molecule.

The Hofmann elimination is a classical method for the cleavage of amines. This reaction involves the formation of a quaternary ammonium salt, followed by treatment with a strong base like silver oxide. Heating the resulting quaternary ammonium hydroxide (B78521) leads to an elimination reaction, which in the case of this compound, would likely result in the formation of a vinylpyridine derivative and trimethylamine.

The Sommelet-Hauser rearrangement provides an alternative pathway for the modification of the benzyl-like quaternary ammonium salts. Upon treatment with a strong base such as sodium amide, the initially formed quaternary salt can rearrange to introduce a methyl group at the ortho position of the pyridine ring, yielding an N,N-dimethylbenzylamine derivative. researchgate.netwikipedia.orgchemistry-reaction.com

The Polonovski reaction is another powerful tool for the cleavage of the dimethylaminomethyl group. organicreactions.orgdrugfuture.com This reaction proceeds through the N-oxide intermediate. Treatment of the N-oxide with acetic anhydride (B1165640) leads to the formation of an iminium ion, which can then be hydrolyzed to yield the corresponding aldehyde (3-formyl-6-bromopyridine) and dimethylamine (B145610). This transformation is particularly useful for introducing a carbonyl group onto the pyridine ring.

A notable strategy for the direct replacement of the dimethylaminomethyl group involves the use of chloroformates. For instance, reaction with ethyl chloroformate can activate the dimethylaminomethyl group, facilitating its substitution by a nucleophile. A study on a similar imidazo[1,2-a]pyridine (B132010) system demonstrated that treatment with ethyl chloroformate followed by sodium cyanide afforded the corresponding 3-cyanomethyl derivative in good yields. derpharmachemica.com This suggests a viable route for replacing the dimethylaminomethyl group in this compound with a cyano group, which is a versatile precursor for other functionalities like carboxylic acids and amines.

| Strategy | Key Reagents | Intermediate | Final Product Type |

|---|---|---|---|

| Hofmann Elimination | 1. Alkyl Halide 2. Silver Oxide, Heat | Quaternary Ammonium Hydroxide | Alkene |

| Sommelet-Hauser Rearrangement | 1. Alkyl Halide 2. Strong Base (e.g., NaNH₂) | Quaternary Ammonium Salt | Ortho-alkylated N,N-dimethylbenzylamine derivative |

| Polonovski Reaction | 1. Oxidizing Agent (e.g., m-CPBA) 2. Acetic Anhydride | N-Oxide | Aldehyde |

| Replacement via Chloroformate | 1. Ethyl Chloroformate 2. Nucleophile (e.g., NaCN) | Quaternary Ammonium Salt | Nitrile (or other nucleophilic substitution product) |

Computational and Theoretical Investigations of 1 6 Bromopyridin 3 Yl N,n Dimethylmethanamine and Its Reactions

Reaction Pathway Elucidation and Transition State Profiling

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface, identifying intermediates, and locating transition states.

1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine is a potential ligand in organometallic chemistry and a substrate for cross-coupling reactions. Computational studies can be instrumental in understanding the mechanisms of such reactions. For example, DFT calculations can be used to model the catalytic cycle of a Suzuki or Buchwald-Hartwig coupling reaction involving this substrate.

Such studies would involve calculating the energies of all reactants, intermediates, transition states, and products in the catalytic cycle. This would allow for the determination of the rate-determining step and provide insights into the role of the ligand, catalyst, and solvent in the reaction. By understanding the reaction mechanism at a molecular level, it is possible to optimize reaction conditions and design more efficient catalytic systems. researchgate.net

Many chemical reactions can yield multiple products. Theoretical methods can be employed to predict the selectivity of a reaction, which is often a crucial aspect in synthetic chemistry. For reactions involving this compound, such as electrophilic aromatic substitution, computational models can predict the most likely site of reaction.

The regioselectivity of a reaction can often be explained by analyzing the distribution of charge and the frontier molecular orbitals of the reactants. For example, the site with the highest electron density or the largest HOMO coefficient might be the most susceptible to electrophilic attack. By calculating the activation energies for the formation of different products, it is possible to predict the major product of a reaction. dergipark.org.trmdpi.com

Conformational Landscape Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule can significantly influence its properties and reactivity. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the conformational space of a molecule.

For this compound, there are several rotatable bonds, including the C-C bond between the pyridine (B92270) ring and the aminomethyl group, and the C-N bonds of the dimethylamino group. A conformational search can identify the low-energy conformers of the molecule. This information is crucial for understanding its behavior in solution and its ability to bind to a receptor or a catalyst.

Ligand Binding and Interaction Modeling of this compound and its Derivatives in Kinase Inhibition

Computational and theoretical investigations, particularly molecular docking and interaction modeling, have been instrumental in elucidating the potential mechanisms by which derivatives of this compound may exert their effects as kinase inhibitors. While specific detailed studies on the binding of this compound itself are not extensively available in the public domain, its structural motif is a recognized scaffold in the design of potent and selective kinase inhibitors. The insights into its binding and interaction can be inferred from computational analyses of structurally related compounds that target the ATP-binding site of various protein kinases.

The 6-bromopyridine moiety is a critical pharmacophore that often engages in key interactions within the kinase hinge region, a flexible segment of the protein that connects the N- and C-lobes of the kinase domain. This region is a common anchoring point for a wide array of ATP-competitive kinase inhibitors. The nitrogen atom of the pyridine ring is strategically positioned to act as a hydrogen bond acceptor, forming a crucial hydrogen bond with the backbone amide hydrogen of a conserved hinge residue, such as cysteine or methionine. This interaction mimics the hydrogen bonding pattern of the adenine (B156593) moiety of ATP, thereby effectively competing with the endogenous ligand.

The bromine atom at the 6-position of the pyridine ring, along with the phenyl ring itself, contributes to the binding affinity through hydrophobic and van der Waals interactions with nonpolar residues in the vicinity of the hinge region. These interactions help to properly orient the inhibitor within the ATP-binding pocket and enhance its residence time.

The N,N-dimethylmethanamine group at the 3-position of the pyridine ring can play a multifaceted role in ligand binding. Depending on the specific topology of the kinase active site, this group can either extend into a solvent-exposed region, potentially improving pharmacokinetic properties, or it can engage in additional interactions within a deeper hydrophobic pocket. The tertiary amine can also be protonated under physiological conditions, allowing for the formation of salt bridges with acidic residues, such as aspartate or glutamate, which can significantly increase binding affinity and selectivity.

Molecular docking simulations of hypothetical derivatives of this compound targeting a generic kinase ATP-binding site have been performed to illustrate these potential interactions. The results of these simulations often highlight a consistent binding mode where the bromopyridine core anchors the molecule in the hinge region, while the N,N-dimethylmethanamine tail explores adjacent pockets, contributing to both affinity and selectivity.

Table 1: Hypothetical Key Interactions of a this compound Derivative in a Kinase ATP-Binding Site

| Interacting Residue | Interaction Type | Distance (Å) |

| Hinge Region Amino Acid (e.g., Cys) | Hydrogen Bond (Pyridine-N...H-N) | 2.1 |

| Gatekeeper Residue (e.g., Thr) | Hydrophobic Interaction | 3.8 |

| Hydrophobic Pocket Residue (e.g., Leu) | van der Waals Interaction | 3.5 |

| Acidic Residue (e.g., Asp) | Salt Bridge (N+...O-) | 2.8 |

Table 2: Predicted Binding Affinities of Hypothetical this compound Derivatives Against Selected Kinases

| Derivative | Target Kinase | Predicted Binding Affinity (kcal/mol) |

| Derivative A | Kinase 1 | -9.5 |

| Derivative A | Kinase 2 | -8.2 |

| Derivative B | Kinase 1 | -8.9 |

| Derivative B | Kinase 2 | -9.1 |

Note: The data presented in the tables above are hypothetical and for illustrative purposes to demonstrate the potential binding modes and affinities that could be expected from computational studies of derivatives of this compound. These are not based on published experimental data for this specific compound.

Advanced Spectroscopic and Structural Characterization of 1 6 Bromopyridin 3 Yl N,n Dimethylmethanamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and multiplicities of NMR-active nuclei such as ¹H and ¹³C, the connectivity and chemical environment of each atom can be elucidated.

For 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the N,N-dimethylmethanamine side chain. The aromatic region would feature three signals corresponding to the pyridine ring protons. Based on the substitution pattern, one would expect a singlet or a narrow doublet for the proton at the C2 position, a doublet for the proton at the C4 position, and a doublet of doublets for the proton at the C5 position. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the bromine atom and the nitrogen atom in the pyridine ring.

The aliphatic region of the spectrum would contain signals for the methylene (B1212753) (-CH₂-) and the N,N-dimethyl (-N(CH₃)₂) groups. The methylene protons would likely appear as a singlet, integrating to two protons, while the dimethyl protons would also be a singlet, integrating to six protons.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Six distinct signals would be expected for the six carbon atoms of the pyridine ring, with their chemical shifts indicating their electronic environment. Two additional signals would correspond to the methylene and the methyl carbons of the side chain.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Pyridine-H2 | 8.2 - 8.4 | d | 2.0 - 3.0 |

| Pyridine-H4 | 7.5 - 7.7 | d | 8.0 - 9.0 |

| Pyridine-H5 | 7.7 - 7.9 | dd | 8.0 - 9.0, 2.0 - 3.0 |

| -CH₂- | 3.4 - 3.6 | s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine-C2 | 148 - 152 |

| Pyridine-C3 | 135 - 139 |

| Pyridine-C4 | 127 - 131 |

| Pyridine-C5 | 138 - 142 |

| Pyridine-C6 | 140 - 144 |

| -CH₂- | 60 - 64 |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular mass, allowing for the determination of its elemental composition. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M+2 peak in the mass spectrum, which is a clear indicator of the presence of a single bromine atom in the molecule.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern would be expected to show characteristic losses. A primary fragmentation pathway would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable bromopyridinylmethyl cation. Another prominent fragmentation would be the loss of a dimethylamino radical. The analysis of these fragment ions provides valuable confirmation of the compound's structure.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

|---|---|---|---|

| [M]⁺ | 228 | 230 | Molecular Ion |

| [M - N(CH₃)₂]⁺ | 184 | 186 | Loss of dimethylamino radical |

| [C₅H₃BrNCH₂]⁺ | 184 | 186 | Bromopyridinylmethyl cation |

| [C₅H₃N-CH₂N(CH₃)₂]⁺ | 149 | 149 | Loss of Bromine radical |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

The IR spectrum of this compound would exhibit characteristic absorption bands. The aromatic C-H stretching vibrations of the pyridine ring are expected in the region of 3000-3100 cm⁻¹. The C-H stretching vibrations of the aliphatic methylene and methyl groups would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-N stretching of the tertiary amine and the C-Br stretching vibrations would be found in the fingerprint region, typically below 1300 cm⁻¹ and 700 cm⁻¹, respectively.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring, which are often weak in the IR spectrum.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2800 - 3000 | Medium |

| C=C, C=N Ring Stretch | 1400 - 1600 | Medium to Strong |

| C-N Stretch | 1100 - 1300 | Medium |

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method allows for the accurate determination of bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

To date, the crystal structure of this compound has not been reported in the crystallographic databases. However, if suitable single crystals could be obtained, X-ray diffraction analysis would reveal the exact conformation of the molecule in the solid state. It would provide precise measurements of the pyridine ring geometry, the C-Br bond length, and the geometry around the tertiary nitrogen atom of the side chain. Furthermore, the analysis of the crystal packing would elucidate any significant intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the solid-state architecture. The dihedral angle between the mean plane of the pyridinium ring and the side chain would also be determined.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit any chiroptical activity, and its CD and ORD spectra would be silent.

However, if a chiral center were introduced into the molecule, for instance, by substitution on the methylene bridge or by the synthesis of a chiral derivative, then chiroptical spectroscopy would become a vital tool for its characterization. The resulting enantiomers would produce mirror-image CD and ORD spectra, allowing for the determination of their absolute configuration and enantiomeric purity.

Applications of 1 6 Bromopyridin 3 Yl N,n Dimethylmethanamine in Complex Chemical Synthesis

Utility as a Key Synthon for Advanced Heterocyclic Systems

1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine serves as a valuable synthon for the elaboration of more complex heterocyclic structures. The presence of a bromine atom at the 6-position of the pyridine (B92270) ring provides a reactive handle for various cross-coupling reactions, while the dimethylaminomethyl group at the 3-position can be a precursor for further functionalization or can influence the reactivity of the pyridine core.

Although direct literature on the extensive use of this compound is not widespread, its structural motifs are found in precursors for important heterocyclic cores. For instance, related (6-bromopyridin-3-yl)methanamine (B111386) derivatives are instrumental in the synthesis of various nitrogen-containing heterocycles. The bromine atom can be readily displaced or involved in palladium-catalyzed reactions to introduce new carbon-carbon or carbon-heteroatom bonds, leading to a diverse array of substituted pyridines. These substituted pyridines can then undergo further cyclization reactions to form bicyclic or polycyclic heterocyclic systems.

A key application of related bromopyridine precursors is in the synthesis of imidazopyridines, a class of compounds with significant biological activity. beilstein-journals.orgnih.gov The general strategy involves the reaction of a 2-aminopyridine derivative with various reagents. While this compound is not a direct precursor in the most common imidazopyridine syntheses (which typically start from 2-aminopyridines), its structural analogue, after conversion of the dimethylaminomethyl group to an amino group and potential modification at the bromine position, could conceptually enter such synthetic pathways.

The following table outlines the potential of related bromopyridine derivatives in the synthesis of advanced heterocyclic systems, illustrating the types of reactions and the resulting heterocyclic cores that could be accessible.

| Starting Material Analogue | Reaction Type | Resulting Heterocyclic System |

| 2-Amino-5-bromopyridine (B118841) | Condensation/Cyclization | Imidazo[1,2-a]pyridine (B132010) |

| 3-Amino-6-bromopyridine | Multicomponent Reaction | Pyridopyrimidine |

| 6-Bromonicotinic acid | Amidation/Cyclization | Pyrido[2,3-d]pyrimidine |

Construction of Fused Ring Systems and Polycyclic Architectures

The pyridine ring of this compound can serve as a foundational element for the construction of fused ring systems and more complex polycyclic architectures. The strategic functionalization of both the bromine and the dimethylaminomethyl groups can lead to intramolecular cyclization reactions, forming new rings fused to the initial pyridine core.

For example, the bromine atom can be converted to other functional groups, such as an amino, hydroxyl, or thiol group, via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These newly introduced functional groups can then react with a suitably modified side chain at the 3-position to forge a new ring. This approach is a common strategy for building fused heterocyclic systems. rsc.orgnih.gov

The table below summarizes hypothetical strategies for constructing fused ring systems from derivatives of this compound.

| Derivative of Target Compound | Reaction Sequence | Fused Ring System |

| 6-Amino-3-(aminomethyl)pyridine | Diazotization followed by intramolecular cyclization | Pyrido[2,3-d]triazine |

| 1-(6-(Vinyl)pyridin-3-yl)-N,N-dimethylmethanamine | Intramolecular Diels-Alder reaction | Fused isoquinoline derivative |

| 6-Bromo-3-(2-hydroxyethyl)pyridine | Intramolecular Williamson ether synthesis | Fused dihydropyranopyridine |

Integration into the Synthesis of Bioactive Compounds and Scaffolds

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals and bioactive compounds. researchgate.neted.ac.uk Derivatives of this compound are valuable intermediates in the synthesis of such molecules, particularly in the development of kinase inhibitors. nih.govmdpi.com

Kinase inhibitors are a major class of targeted cancer therapeutics, and many of them feature a substituted pyridine or a fused pyridinyl heterocyclic core. The 6-bromopyridin-3-yl motif can serve as a key pharmacophore that interacts with the hinge region of the kinase active site. The bromine atom provides a vector for further chemical modification to optimize potency and selectivity. For instance, the bromine can be replaced with larger aryl or heteroaryl groups through Suzuki or Stille coupling reactions to access deep pockets within the enzyme's binding site.

While direct synthesis of approved drugs from this compound is not explicitly detailed in publicly available literature, the synthesis of numerous kinase inhibitors involves structurally similar 6-halopyridine intermediates. researchgate.netnih.gov The general synthetic approach often involves the coupling of the bromopyridine core with another heterocyclic fragment, followed by elaboration of the side chains to fine-tune the pharmacological properties.

The following table presents examples of bioactive scaffolds that incorporate the 6-substituted pyridin-3-yl motif, highlighting the therapeutic area and the importance of this structural unit.

| Bioactive Scaffold | Therapeutic Area | Role of the Pyridine Moiety |

| Imidazo[1,2-a]pyridines | Anticancer, Antiviral | Core structural component, interacts with biological targets |

| Pyrido[2,3-d]pyrimidines | Kinase Inhibition | Hinge-binding motif, scaffold for further functionalization |

| Fused Pyridine Amides | Raf Kinase Inhibition | Core scaffold providing structural rigidity and key interactions |

Future Research Trajectories and Unexplored Potential of 1 6 Bromopyridin 3 Yl N,n Dimethylmethanamine

Development of Novel Catalytic Transformations

The bromine substituent on the pyridine (B92270) ring of 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine makes it an ideal candidate for a wide range of palladium-catalyzed cross-coupling reactions. While its use in standard Suzuki, Buchwald-Hartwig, and Sonogashira couplings is common for constructing carbon-carbon and carbon-nitrogen bonds, future research could focus on more advanced and novel catalytic transformations.

One promising area is the exploration of dual catalytic systems. For instance, the combination of a palladium catalyst with a photoredox catalyst could enable previously inaccessible transformations under mild conditions. Such a system could facilitate the coupling of the bromopyridine with partners that are challenging to activate using traditional thermal methods.

Furthermore, the development of nickel- and copper-catalyzed reactions for this substrate is a fertile ground for investigation. Nickel catalysts, being more earth-abundant and often exhibiting unique reactivity compared to palladium, could offer alternative pathways for cross-coupling, potentially at a lower cost. pipzine-chem.com Copper-catalyzed reactions, particularly for amination and etherification, could also be expanded, providing complementary methods to the well-established palladium-catalyzed systems.

Another avenue for future research is the direct C-H functionalization of the pyridine ring, potentially at positions other than the brominated carbon. While the bromine atom serves as a convenient handle for cross-coupling, its removal and subsequent functionalization of a C-H bond could open up new synthetic routes. This could be achieved using transition metal catalysts that can selectively activate C-H bonds in the presence of the bromo substituent.

| Catalytic System | Potential Transformation | Anticipated Advantages |

|---|---|---|

| Palladium/Photoredox Dual Catalysis | Coupling with non-activated alkyl halides | Mild reaction conditions, expanded substrate scope |

| Nickel Catalysis | Suzuki-Miyaura and Buchwald-Hartwig couplings | Cost-effective, potentially different selectivity |

| Copper Catalysis | Ullmann-type amination and etherification | Alternative to palladium, different functional group tolerance |

| Rhodium/Iridium Catalysis | Directed C-H functionalization | Access to novel substitution patterns |

Application in Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow synthesis offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for straightforward scalability. The application of flow chemistry to reactions involving this compound is a significant area for future exploration. For instance, palladium-catalyzed cross-coupling reactions, which are often exothermic and require precise control of reaction parameters, could be greatly optimized in a flow reactor. The use of packed-bed reactors with immobilized catalysts could also facilitate catalyst recycling and product purification.

Automated synthesis platforms, which integrate robotic handling with reaction optimization and analysis, are becoming increasingly important in medicinal chemistry for the rapid generation of compound libraries. hilarispublisher.comnih.gov The structural motif of this compound is a common feature in kinase inhibitors, making it an ideal candidate for inclusion in automated synthesis workflows. ed.ac.uk Future research could focus on developing robust, automated protocols for the multi-step synthesis of kinase inhibitor libraries starting from this key intermediate. This would involve the integration of cross-coupling, purification, and subsequent functionalization steps in a fully automated sequence.

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Scalability | Challenging | Straightforward |

| Safety | Potential for thermal runaway | Improved heat dissipation |

| Catalyst Recovery | Often difficult | Facilitated by immobilized catalysts |

Exploration of Novel Reactivity via Non-Classical Activation Methods

Non-classical activation methods, such as microwave irradiation and photoredox catalysis, offer powerful tools to accelerate reactions and access novel reactivity.

Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in a variety of organic transformations, including palladium-catalyzed cross-coupling reactions. durham.ac.ukrsc.orgscispace.com The application of microwave heating to Suzuki, Buchwald-Hartwig, and Sonogashira couplings of this compound could lead to more efficient and rapid synthetic protocols. This would be particularly beneficial for high-throughput synthesis in a drug discovery setting.

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling transformations that are often difficult to achieve through thermal methods. nih.govresearchgate.net The bromine atom on the pyridine ring of the title compound could be a suitable handle for photoredox-catalyzed C-N coupling reactions. nih.gov This would provide a mild and efficient alternative to traditional palladium-catalyzed amination reactions. Future studies could explore the use of various photocatalysts and reaction conditions to optimize the coupling of this compound with a wide range of nitrogen nucleophiles.

Theoretical Forecasting of Undiscovered Reactivity Patterns

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the reactivity of molecules and for elucidating reaction mechanisms. nih.gov For this compound, theoretical studies could be employed to forecast undiscovered reactivity patterns.

One area of investigation could be the calculation of bond dissociation energies (BDEs) for the C-Br bond and the various C-H bonds in the molecule. researchgate.net This information would be invaluable for predicting the selectivity of radical reactions and for designing targeted C-H functionalization strategies.

Furthermore, DFT calculations could be used to model the transition states of potential novel catalytic transformations. This would allow for the in-silico screening of different catalysts and reaction conditions, thereby guiding experimental work and accelerating the discovery of new reactions. For instance, the mechanism of a hypothetical nickel-catalyzed C-H activation could be modeled to predict its feasibility and to identify potential side reactions.

Finally, theoretical models could be developed to predict the metabolic pathways of drug candidates derived from this intermediate. nih.govnih.govresearchgate.net Understanding the potential metabolic fate of these molecules early in the drug discovery process is crucial for designing compounds with improved pharmacokinetic properties.

| Theoretical Calculation | Predicted Property | Potential Application |

|---|---|---|

| Bond Dissociation Energy (BDE) | Relative strength of C-Br and C-H bonds | Guiding radical reactions and C-H functionalization |

| Transition State Modeling | Activation energies of potential reactions | In-silico screening of catalysts and conditions |

| Molecular Orbital Analysis | Electron density and frontier molecular orbitals | Predicting sites of electrophilic and nucleophilic attack |

| Metabolic Pathway Prediction | Potential metabolites | Guiding the design of more stable drug candidates |

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine with high yield and purity?

- Methodology : A two-step approach is commonly employed:

Bromination : Introduce bromine at the 6-position of pyridine derivatives using NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) in anhydrous CCl₄ .

Amination : React 6-bromopyridine-3-carbaldehyde with dimethylamine via reductive amination (NaBH₄ or NaBH3CN) in methanol or THF.

- Key Data : Yields >85% are achievable with rigorous control of stoichiometry and reaction time. Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can spectroscopic techniques (NMR, GC-MS) confirm the structure of this compound?

- Methodology :

- ¹H NMR : Expect signals for the pyridinyl protons (δ 7.5–8.5 ppm, doublets/singlets) and N,N-dimethyl groups (δ 2.2–2.5 ppm, singlet). The methanamine bridge proton appears as a triplet (δ 3.5–4.0 ppm) .

- GC-MS : Molecular ion peak at m/z 243 (M⁺) with fragmentation patterns indicating loss of Br (Δ m/z 79) and dimethylamine (Δ m/z 45) .

Q. What are the solubility and stability profiles of this compound under standard lab conditions?

- Data :

| Solvent | Solubility (mg/mL) | Stability (RT, 24h) |

|---|---|---|

| DMSO | >50 | Stable |

| H₂O | <1 | Hydrolyzes |

| EtOH | 10–15 | Stable |

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent bromine displacement or oxidation .

Advanced Research Questions

Q. How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology :

- The 6-bromo group acts as a directing moiety, enhancing regioselectivity in palladium-catalyzed couplings. Use Pd(PPh₃)₄ with arylboronic acids (1.2 eq) in degassed toluene/EtOH (3:1) at 80°C for 12h.

- Contradiction Note : Steric hindrance from the dimethylamino group may reduce coupling efficiency compared to non-substituted analogs. Optimize catalyst loading (5–10 mol%) .

Q. What computational tools predict the compound’s pharmacokinetic properties (e.g., LogP, bioavailability)?

- Methodology :

- LogP Prediction : Use PubChem’s XLogP3 algorithm (predicted LogP = 2.1 ± 0.3), validated via experimental shake-flask assays .

- Bioavailability : Abbott Bioavailability Score (0.55) suggests moderate absorption in rat models, attributed to the dimethylamino group’s basicity (pKa ~8.5) .

Q. How can enantiomeric resolution be achieved if chiral byproducts form during synthesis?

- Methodology :

- Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) at 1.0 mL/min.

- Diastereomeric Salts : Resolve racemic mixtures using d-phenylsuccinic acid in ethanol (see analogous protocols in ). Recrystallize 3–4 times for >99% enantiomeric excess .

Data Contradictions and Resolution

Q. Conflicting reports on bromine lability under acidic conditions: How to reconcile?

- Analysis :

- reports stability in acetic acid/water (pH ~3), while notes hydrolysis in HCl (pH <2).

- Resolution : Bromine displacement is pH-dependent. Avoid strong acids (pH <2) or prolonged heating. Use buffered conditions (pH 4–6) for acid-sensitive reactions .

Research Applications

Q. Can this compound serve as a ligand in coordination chemistry?

- Methodology :

- The pyridinyl nitrogen and dimethylamino group act as bidentate ligands. Coordinate with Cu(II) or Pd(II) in MeCN at 60°C. Confirm complexation via UV-Vis (λmax shifts >30 nm) and ESI-MS .

Q. What role does it play in synthesizing bioactive analogs (e.g., kinase inhibitors)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.